3-Formyl-2-hydroxybenzonitrile

描述

Contextualization within Aromatic Aldehyde and Nitrile Chemistry

Aromatic aldehydes and nitriles are fundamental classes of compounds in organic chemistry, each with a rich and well-established reaction portfolio. Aromatic aldehydes are pivotal intermediates in the synthesis of a wide array of products, from pharmaceuticals to polymers, primarily due to the reactivity of the formyl group in nucleophilic additions and oxidations. Similarly, the nitrile group is a versatile functional group, capable of being transformed into amines, carboxylic acids, and amides, and also plays a role in the formation of heterocyclic systems.

3-Formyl-2-hydroxybenzonitrile uniquely combines the functionalities of an aromatic aldehyde, a phenol (B47542), and a benzonitrile (B105546) within a single, compact structure. This trifunctional nature sets it apart from simpler aromatic aldehydes and nitriles, offering a more complex and nuanced reactivity profile. The electronic interplay between the electron-withdrawing nitrile and formyl groups and the electron-donating hydroxyl group on the benzene (B151609) ring significantly influences the molecule's chemical behavior.

Structural Features and Multitopic Reactivity of this compound

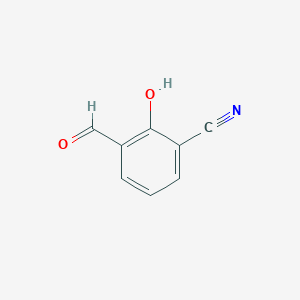

The molecular structure of this compound consists of a benzene ring substituted with a nitrile group (-C≡N), a hydroxyl group (-OH) at the adjacent position (position 2), and a formyl group (-CHO) at position 3. This specific arrangement of functional groups is key to its "multitopic" reactivity, meaning that different sites on the molecule can selectively participate in various chemical reactions.

The hydroxyl group can act as a nucleophile or an acid, and its ortho-position relative to the formyl group can lead to intramolecular hydrogen bonding, which influences the compound's physical and chemical properties. The formyl group is a classic electrophilic site, susceptible to attack by nucleophiles and can be readily oxidized or reduced. evitachem.com The nitrile group, while generally less reactive, can undergo hydrolysis, reduction, or participate in cycloaddition reactions.

This multitopic reactivity allows for a stepwise and controlled functionalization of the molecule. For instance, the formyl group can be selectively reacted while the hydroxyl and nitrile groups remain intact, or the hydroxyl group can be derivatized before subsequent reactions at the other functional groups. This controlled reactivity is a highly desirable feature for the synthesis of complex target molecules.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₂ | nih.govchemscene.com |

| Molecular Weight | 147.13 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 858478-91-8 | nih.govchemscene.com |

| Appearance | Not specified in search results | |

| Solubility | Soluble in organic solvents |

Overview of Current Research Trajectories and Potential Applications

Current research involving this compound and its derivatives spans several areas of chemical science. A significant focus lies in its use as a versatile building block in the synthesis of more complex organic molecules. Its derivatives are being investigated for their potential biological activities, including applications in medicinal chemistry. smolecule.com

In the realm of materials science, the reactive functional groups of this compound make it a candidate for the development of novel polymers and dyes. evitachem.com The ability of the molecule to form coordination complexes with metal ions also opens up possibilities in the field of coordination chemistry and catalysis. niscpr.res.in

Specific research applications include:

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications. lookchem.com Derivatives have shown potential as anticancer and antimicrobial agents.

Agrochemicals: The benzonitrile scaffold is a common feature in many agrochemicals, and this compound can be used as an intermediate in their synthesis. lookchem.com

Fine Chemicals: It is utilized in the production of specialty chemicals, including dyes and pigments.

Significance of the this compound Scaffold in Chemical Synthesis

The this compound scaffold is of considerable significance in chemical synthesis due to its pre-installed and strategically positioned functional groups. This "privileged scaffold" allows for the efficient construction of a variety of molecular frameworks, particularly heterocyclic compounds.

The ortho-hydroxybenzaldehyde moiety is a classic precursor for the synthesis of salicylaldehyde-based structures, which are important ligands in coordination chemistry and are found in many natural products. The presence of the nitrile group adds another layer of synthetic versatility, allowing for the introduction of nitrogen-containing functionalities.

Several named reactions can be employed to transform the this compound core, including:

Condensation Reactions: The formyl group readily undergoes condensation with amines and other nucleophiles to form imines (Schiff bases), which can then be further elaborated. evitachem.comniscpr.res.in

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid, and the nitrile group can be reduced to an amine, providing access to different classes of compounds.

Substitution Reactions: The hydroxyl group can undergo etherification or esterification to introduce a variety of substituents.

The ability to perform these transformations selectively makes this compound a powerful tool for synthetic chemists, enabling the streamlined synthesis of complex molecules with desired properties and functionalities.

Structure

3D Structure

属性

IUPAC Name |

3-formyl-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZNTASFXDNPHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608644 | |

| Record name | 3-Formyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858478-91-8 | |

| Record name | 3-Formyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formyl-2-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways to 3 Formyl 2 Hydroxybenzonitrile

Direct Synthesis Approaches

Direct approaches aim to introduce the formyl group onto a 2-hydroxybenzonitrile (B42573) scaffold or a related precursor in a single key step.

Condensation reactions represent a general strategy for the synthesis of aromatic aldehydes. evitachem.com This can involve the reaction of a phenolic compound with a source of the formyl group, such as formaldehyde (B43269) or formic acid, often under acidic or basic conditions to facilitate the introduction of the aldehyde functionality. evitachem.com

The introduction of the formyl group at the 3-position of 2-hydroxybenzonitrile is a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org The mechanism proceeds in two main steps: the aromatic ring acts as a nucleophile to attack an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com Subsequently, a proton is lost from the carbon atom where the electrophile has attached, restoring the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

In the case of 2-hydroxybenzonitrile, the regiochemical outcome of the formylation is controlled by the combined electronic effects of the hydroxyl (-OH) and nitrile (-CN) groups.

Hydroxyl Group (-OH): This group is a powerful activating substituent and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

Nitrile Group (-CN): This group is deactivating and a meta-director because of its electron-withdrawing nature.

The potent ortho, para-directing ability of the hydroxyl group dominates the reaction, increasing the nucleophilicity of the carbon atoms at the positions ortho (C3) and para (C5) to it. Since the formylation is directed preferentially to the positions activated by the hydroxyl group, and the C5 position is sterically less favored or electronically influenced by the nitrile group, the electrophilic attack occurs predominantly at the C3 position, yielding 3-Formyl-2-hydroxybenzonitrile.

Specific formylation reactions targeting phenolic compounds are highly effective for synthesizing hydroxybenzaldehydes.

A significant method for the synthesis of this compound (also known as 5-cyano-2-hydroxybenzaldehyde) is the formylation of 2-hydroxybenzonitrile using hexamethylenetetramine (HMTA) in a strong acid medium. jst.go.jp This approach is a modification of the Duff reaction. researchgate.net The use of strong acids like polyphosphoric acid (PPA), methanesulfonic acid, or trifluoroacetic acid (TFA) as the solvent facilitates the formylation of phenols that possess electron-withdrawing groups, which are typically unreactive under classical Duff conditions. jst.go.jpresearchgate.net The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to the final aldehyde product. mdma.ch

Research has demonstrated the successful synthesis of various substituted salicylaldehydes using this method. jst.go.jp

| Substrate | Acid Medium | Product | Yield (%) |

|---|---|---|---|

| 4-Nitrophenol | Polyphosphoric Acid | 2-Hydroxy-5-nitrobenzaldehyde | 75 |

| Methyl 4-hydroxybenzoate | Polyphosphoric Acid | Methyl 3-formyl-4-hydroxybenzoate | 85 |

| 4-Cyanophenol (2-Hydroxybenzonitrile) | Polyphosphoric Acid | 5-Cyano-2-hydroxybenzaldehyde (this compound) | 91 |

| 2,6-Xylenol | Trifluoroacetic Acid | 3,5-Dimethyl-4-hydroxybenzaldehyde | 95 |

| p-Xylene | Trifluoroacetic Acid | 2,4-Dimethylbenzaldehyde | 55 |

The hexamethylenetetramine (HMTA) and strong acid method presents several advantages over the classical Duff reaction. The original Duff reaction, which employs reagents like glycerol (B35011) and boric acid, is generally inefficient, requires harsh conditions, and is largely restricted to highly activated aromatic compounds like phenols. researchgate.netmdma.chwikipedia.org In contrast, the modified procedure using strong acids expands the scope and improves the efficiency of the formylation. researchgate.net

| Feature | Classical Duff Reaction | HMTA / Strong Acid Method |

|---|---|---|

| Reagents | HMTA, glycerol, boric acid researchgate.net | HMTA, strong acid (TFA, PPA, etc.) jst.go.jpresearchgate.net |

| Substrate Scope | Limited to electron-rich phenols and other highly activated aromatics. mdma.chwikipedia.org | Broader scope, including electron-deficient phenols and simple hydrocarbons. jst.go.jpmdma.ch |

| Reaction Conditions | Rigorous, often requiring high temperatures. mdma.ch | Generally milder conditions, though involves strong acids. mdma.ch |

| Yields | Generally low to moderate. researchgate.netwikipedia.org | Good to excellent yields are often achieved. jst.go.jpmdma.ch |

| Selectivity | Preferential ortho-formylation to the activating group. wikipedia.org | High regioselectivity, often para to the activating group unless blocked, then ortho. mdma.chwikipedia.org |

Precursor Synthesis and Transformations

Synthesis of 2-Hydroxybenzonitrile via Aldoxime Dehydration

A primary precursor for this compound is 2-hydroxybenzonitrile, also known as 2-cyanophenol. This intermediate is commonly synthesized from salicylaldehyde (B1680747). chemicalbook.com The process involves two main stages: the conversion of salicylaldehyde to salicylaldoxime (B1680748), followed by the dehydration of the aldoxime to yield the nitrile. chemicalbook.comchemicalbook.com

The first step is the condensation of salicylaldehyde with hydroxylamine (B1172632) or its hydrochloride salt. chemicalbook.comquickcompany.in The subsequent dehydration of salicylaldoxime is a critical step for which several methods have been developed. These methods often involve reagents that facilitate the elimination of a water molecule from the oxime functional group (-CH=NOH) to form the cyano group (-C≡N). google.com

Historical methods include heating salicylaldoxime with acetic anhydride. google.comgoogle.com Another established method involves refluxing a solution of salicylaldehyde in formic acid with hydroxylamine hydrochloride and sodium formate, which generates the nitrile directly. google.comgoogle.com More contemporary and laboratory-scale methods include flash vacuum pyrolysis (FVP) over a catalyst such as tungsten(VI) oxide (WO₃), which can produce 2-cyanophenol in high yields of 87–88%. thieme-connect.de Industrially relevant processes often seek to avoid the isolation of intermediates, integrating the oximation and dehydration steps into a one-pot procedure. google.com For instance, a patented method describes the reaction of a metal salt of salicylaldehyde with hydroxylamine, followed by dehydration of the resulting 2-hydroxyarylaldoxime. google.com

Table 1: Comparison of Dehydration Methods for Salicylaldoxime

| Dehydrating Agent/Method | Reaction Conditions | Yield | Reference |

| Acetic Anhydride | Heating | Variable | chemicalbook.comgoogle.com |

| Formic Acid / Sodium Formate | Reflux (110°C) | 87% | google.com |

| Phosgene / Amino Acid Catalyst | Dichloroethane, 75–80°C | 98.8% | chemicalbook.com |

| Triphosgene | Toluene, 40-60°C | 78% | quickcompany.in |

| Flash Vacuum Pyrolysis (WO₃) | 400°C, High Vacuum | 87% | thieme-connect.de |

| p-Toluenesulfonic acid | Toluene, Reflux | High | google.com |

Derivatization from Related Benzonitrile (B105546) Analogues (e.g., 5-Cyano-2-methoxybenzaldehyde)

The derivatization from existing benzonitrile analogues is a common strategy. While direct derivatization of a precursor to this compound is one route, the synthesis of its isomer, 3-Formyl-4-hydroxybenzonitrile (also known as 5-cyanosalicylaldehyde), from 5-Cyano-2-methoxybenzaldehyde serves as an illustrative example of this synthetic approach. chemicalbook.comlookchem.com This transformation highlights the strategic manipulation of functional groups on the benzonitrile scaffold.

The key transformation in this synthesis is the demethylation of the methoxy (B1213986) group (-OCH₃) to a hydroxyl group (-OH). This can be achieved using various reagents. Boron tribromide (BBr₃) in dichloromethane (B109758) is an effective method, yielding the desired product in 71% after 10 hours at 20°C under an inert atmosphere. lookchem.com Alternatively, a combination of lithium chloride (LiCl) in N,N-dimethylformamide (DMF) can be used to achieve the demethylation, affording an 86% yield. chemicalbook.comlookchem.com

Table 2: Synthetic Routes to 3-Formyl-4-hydroxybenzonitrile from an Analogue

| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |

| 5-Cyano-2-methoxybenzaldehyde | Boron tribromide (BBr₃) | Dichloromethane | 20°C, 10h, Inert atmosphere | 71% | lookchem.com |

| 5-Cyano-2-methoxybenzaldehyde | Lithium chloride (LiCl) | DMF | Not specified | 86% | chemicalbook.comlookchem.com |

Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency, atom economy, and precise control over reaction outcomes. Advanced strategies like multi-component reactions and a deep understanding of selectivity are crucial for optimizing the synthesis of complex molecules like this compound.

Multi-Component Reactions (MCRs) for Benzonitrile Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in efficiency and atom economy. researchgate.netacs.org While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct highly substituted aromatic scaffolds. For instance, methods exist for the synthesis of polysubstituted benzenes through one-pot reactions involving reactants like α,β-unsaturated nitriles and active methylenenitriles, catalyzed by an organobase. beilstein-journals.org Such strategies could conceivably be adapted to build a benzonitrile core with the requisite substitution pattern for subsequent conversion into the target molecule.

Scalable Synthetic Protocols and Process Optimization

Transitioning a synthetic route from the laboratory to an industrial scale requires a focus on safety, cost-effectiveness, and environmental impact (green chemistry). For the synthesis of this compound, scalability can be addressed at each stage of the process.

In the synthesis of the 2-hydroxybenzonitrile precursor, patented industrial methods often favor one-pot processes that avoid the isolation of intermediates, use azeotropic distillation for water removal, and employ cost-effective reagents. google.compatsnap.com For the final formylation step, process optimization would involve fine-tuning reaction parameters like temperature, reaction time, and the stoichiometric ratios of reagents to maximize yield and minimize the formation of impurities.

Modern approaches to scalable synthesis include the use of continuous flow reactors. This technology allows for superior control over reaction conditions (temperature, pressure, mixing), enhances safety by minimizing the volume of hazardous materials at any given time, and can improve efficiency and yield. Furthermore, applying green chemistry principles, such as using recyclable catalysts or moving to solvent-free conditions, can make the production process more sustainable and economically viable on a large scale. rsc.org

Chemical Reactivity and Mechanistic Investigations of 3 Formyl 2 Hydroxybenzonitrile

Reactivity of the Aldehyde Moiety

The aldehyde (formyl) group is a primary site of electrophilicity in the molecule, making it susceptible to nucleophilic attack and oxidation. Its reactivity is modulated by the adjacent hydroxyl group, which can participate in intramolecular hydrogen bonding and influence the electronic character of the carbonyl carbon.

The formyl group of 3-Formyl-2-hydroxybenzonitrile can be readily oxidized to a carboxylic acid, yielding 2-hydroxy-3-cyanobenzoic acid. This transformation is a common reaction for aromatic aldehydes and can be achieved using a variety of oxidizing agents.

The general mechanism for the oxidation of aldehydes often involves the initial formation of a hydrate (B1144303) by the addition of water to the carbonyl group. This hydrate is then oxidized. For instance, using an oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid, the aldehyde is converted to the corresponding carboxylic acid. The presence of the electron-withdrawing nitrile and hydroxyl groups on the aromatic ring can influence the reaction rate but does not prevent the fundamental transformation.

Table 1: Oxidation of the Aldehyde Moiety

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | KMnO₄ or CrO₃/H₂SO₄ | 2-hydroxy-3-cyanobenzoic acid | Oxidation |

The electrophilic carbon atom of the formyl group is a prime target for nucleophiles. wikipedia.org This leads to nucleophilic addition reactions, which can be followed by elimination of water to form condensation products. wikipedia.org

A prominent example is the formation of Schiff bases (or imines) through reaction with primary amines. semanticscholar.orgmdpi.com The reaction is typically catalyzed by acid and proceeds via the initial nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the final imine product. semanticscholar.org This reaction is fundamental in the synthesis of various ligands for metal complexes and other organic structures. nih.govsbmu.ac.ir

Other condensation reactions, such as the Knoevenagel condensation, are also possible. nih.gov In this type of reaction, the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate) in the presence of a weak base like piperidine, leading to the formation of a new carbon-carbon double bond. lehigh.edu

Table 2: Nucleophilic Addition and Condensation Reactions of the Aldehyde Moiety

| Reactant(s) | Conditions | Product Type | Reaction Type |

|---|---|---|---|

| This compound + Primary Amine (R-NH₂) | Acid catalyst, reflux | Schiff Base (Imine) | Condensation |

| This compound + Active Methylene Compound (e.g., CH₂(CN)₂) | Base catalyst (e.g., piperidine) | Styryl derivative | Knoevenagel Condensation |

| This compound + Hydrogen Cyanide (HCN) | Base catalyst (e.g., NaCN) | Hydroxynitrile (Cyanohydrin) | Nucleophilic Addition chemguide.co.uk |

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a range of transformations, including hydrolysis, reduction, and cycloaddition reactions. The nitrile carbon is electrophilic and can be attacked by nucleophiles. libretexts.orglibretexts.org

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. lumenlearning.comsavemyexams.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon, facilitating the attack by water. libretexts.orglumenlearning.com In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.orgchemistrysteps.comyoutube.com

Reduction of the nitrile group can lead to different products depending on the reducing agent used. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (3-(aminomethyl)-2-hydroxybenzaldehyde). libretexts.orglibretexts.org This reaction involves the successive nucleophilic addition of two hydride ions. libretexts.org Conversely, milder reducing agents like diisobutylaluminum hydride (DIBALH) can achieve a partial reduction to an aldehyde after hydrolysis of an intermediate imine. libretexts.org

Table 3: Hydrolysis and Reduction of the Nitrile Group

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | H₃O⁺, heat or NaOH, heat then H₃O⁺ | 3-Formyl-2-hydroxybenzoic acid | Hydrolysis chemistrysteps.com |

| This compound | 1. LiAlH₄ 2. H₂O | 3-(aminomethyl)-2-hydroxybenzaldehyde | Reduction libretexts.org |

| This compound | 1. DIBALH, -78°C 2. H₂O | 3-Formyl-2-hydroxybenzaldehyde | Partial Reduction libretexts.org |

The nitrile group can participate in cycloaddition reactions, a powerful method for constructing heterocyclic rings. A common example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. uchicago.edu In this reaction, the nitrile can be converted into a nitrile oxide, which then acts as a 1,3-dipole. This reactive intermediate can then react with a dipolarophile, such as an alkene or alkyne, to form five-membered heterocyclic rings like isoxazoles or isoxazolines. researchgate.netresearchgate.net This synthetic route provides access to a wide range of complex molecular architectures. nih.govmdpi.com

Table 4: Potential Cycloaddition Reaction of the Nitrile Group

| Reaction Sequence | Intermediate | Dipolarophile | Product Class | Reaction Type |

|---|---|---|---|---|

| 1. Conversion to nitrile oxide 2. Reaction with an alkene (R-CH=CH-R) | 3-Formyl-2-hydroxyphenyl nitrile oxide | Alkene | Isoxazoline (B3343090) | [3+2] Cycloaddition |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is acidic and can act as a proton donor. Its acidity is enhanced by the presence of the electron-withdrawing formyl and nitrile groups on the aromatic ring. This group can undergo various reactions typical of phenols, such as etherification and esterification.

O-alkylation, commonly achieved through the Williamson ether synthesis, involves deprotonating the hydroxyl group with a base (e.g., sodium hydride, NaH) to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form an ether.

Similarly, O-acylation can be performed by reacting the phenol (B47542) with an acylating agent, such as an acid chloride or anhydride, in the presence of a base (e.g., pyridine). This reaction yields an ester derivative. The reactivity of the hydroxyl group allows for the modification of the molecule's properties and provides a handle for further synthetic transformations.

Table 5: Reactions of the Phenolic Hydroxyl Group

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. NaH 2. CH₃I | 3-Formyl-2-methoxybenzonitrile | O-alkylation (Etherification) |

| This compound | Acetyl chloride, pyridine (B92270) | 2-cyano-6-formylphenyl acetate (B1210297) | O-acylation (Esterification) |

O-Alkylation and O-Acylation Reactions

Detailed experimental studies specifically documenting the O-alkylation and O-acylation of this compound are not extensively reported in publicly available scientific literature. However, the reactivity of the phenolic hydroxyl group can be predicted based on the well-established chemistry of substituted phenols and salicylaldehydes.

O-Alkylation: The hydroxyl group of this compound is expected to undergo O-alkylation under standard Williamson ether synthesis conditions. This would typically involve deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, followed by nucleophilic attack on an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the 2-alkoxy-3-formylbenzonitrile derivative. The reaction conditions would likely influence the yield and purity of the product.

Hypothetical O-Alkylation Reaction Parameters:

| Alkylating Agent | Base | Solvent | Temperature | Product |

|---|---|---|---|---|

| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 2-Methoxy-3-formylbenzonitrile |

| Ethyl Bromide | NaH | THF | Room Temp. | 2-Ethoxy-3-formylbenzonitrile |

O-Acylation: Similarly, O-acylation of the hydroxyl group is anticipated to proceed readily upon reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction would yield the corresponding 2-acyloxy-3-formylbenzonitrile ester. The choice of acylating agent and reaction conditions would determine the specific ester formed.

Hypothetical O-Acylation Reaction Parameters:

| Acylating Agent | Base | Solvent | Temperature | Product |

|---|---|---|---|---|

| Acetyl Chloride | Pyridine | CH₂Cl₂ | 0 °C to RT | 2-Acetoxy-3-formylbenzonitrile |

| Benzoyl Chloride | Triethylamine | Toluene | Room Temp. | 2-(Benzoyloxy)-3-formylbenzonitrile |

Intramolecular Hydrogen Bonding and Chelation Effects

The molecular structure of this compound, with a hydroxyl group positioned ortho to a formyl group, strongly suggests the presence of an intramolecular hydrogen bond. Spectroscopic and computational studies on analogous o-hydroxyaryl aldehydes and ketones consistently demonstrate the formation of a stable six-membered ring through hydrogen bonding between the phenolic hydrogen and the carbonyl oxygen. This interaction is expected to influence the compound's physical and chemical properties, such as its boiling point, solubility, and the acidity of the hydroxyl proton.

Studies on Intramolecular O···CN Contacts and Weak Nucleophilic Attacks

Specific research focusing on intramolecular O···CN contacts and weak nucleophilic attacks of the hydroxyl group on the nitrile in this compound has not been extensively published. Theoretical and computational studies on related ortho-substituted benzonitriles could provide insights into the possibility of such interactions. The geometry of the molecule would dictate the feasibility of a close approach between the hydroxyl oxygen and the nitrile carbon. Such an interaction, if present, would likely be weak and may influence the vibrational frequencies of the involved functional groups.

Reactivity of the Aromatic Ring

Further Electrophilic Aromatic Substitution Reactions

Given the powerful activating nature of the hydroxyl group, electrophilic substitution is expected to occur. The positions ortho and para to the hydroxyl group are C5 and C3/C1 respectively. Since C3 is already substituted, the likely positions for substitution are C5 (para to the hydroxyl group) and C1 (which is also the position of the nitrile group, making substitution there unlikely). The position C5 is also meta to both the formyl and nitrile groups, which is electronically favorable for these deactivating groups. Therefore, electrophilic attack is most probable at the C5 position.

Examples of such reactions on this compound have not been specifically documented. However, based on the reactivity of substituted phenols and salicylaldehydes, reactions such as nitration, halogenation, and sulfonation would be expected to yield the corresponding 5-substituted derivative.

Predicted Major Products of Electrophilic Aromatic Substitution:

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Formyl-2-hydroxy-5-nitrobenzonitrile |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-formyl-2-hydroxybenzonitrile |

Functional Group Interconversions on the Benzonitrile (B105546) Core

The formyl and nitrile groups on the this compound core are amenable to various chemical transformations. Again, while specific examples for this particular molecule are scarce, the expected reactions can be inferred from the known chemistry of aromatic aldehydes and nitriles.

Reactions of the Formyl Group:

Oxidation: The aldehyde can be oxidized to a carboxylic acid (2-hydroxy-3-cyanobenzoic acid) using common oxidizing agents like potassium permanganate or chromic acid.

Reduction: The aldehyde can be selectively reduced to a primary alcohol (3-(hydroxymethyl)-2-hydroxybenzonitrile) using reducing agents such as sodium borohydride (B1222165).

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) would yield the corresponding secondary amine.

Reactions of the Nitrile Group:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid (3-formyl-2-hydroxybenzoic acid) or an amide (3-formyl-2-hydroxybenzamide), respectively. The conditions would need to be carefully controlled to avoid reactions at the formyl group.

Reduction: The nitrile can be reduced to a primary amine (3-(aminomethyl)-2-hydroxybenzaldehyde) using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Synthesis and Characterization of Derivatives and Analogs of 3 Formyl 2 Hydroxybenzonitrile

Modifications at the Formyl Group

The aldehyde functionality in 3-Formyl-2-hydroxybenzonitrile is a versatile handle for a variety of chemical transformations, including reduction and condensation reactions.

The formyl group can be selectively reduced to a hydroxymethyl group or completely reduced to a methyl group. The choice of reducing agent is crucial in determining the final product.

Hydroxymethyl Derivatives: Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically employed for the selective reduction of the aldehyde to the corresponding primary alcohol, yielding 3-(hydroxymethyl)-2-hydroxybenzonitrile. This reaction is generally carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature.

Methyl Derivatives: More forcing conditions are required for the complete reduction of the formyl group to a methyl group. Catalytic hydrogenation over a palladium catalyst (Pd/C) or the use of stronger reducing agents like lithium aluminum hydride (LiAlH₄) followed by an acidic workup can achieve this transformation, resulting in 3-methyl-2-hydroxybenzonitrile.

Table 1: Reduction of the Formyl Group

| Derivative | Reagents and Conditions | Product |

| Hydroxymethyl | NaBH₄, Methanol, Room Temperature | 3-(hydroxymethyl)-2-hydroxybenzonitrile |

| Methyl | H₂, Pd/C, Ethanol, Elevated Pressure | 3-methyl-2-hydroxybenzonitrile |

The carbonyl carbon of the formyl group is electrophilic and readily undergoes condensation reactions with nucleophiles such as hydroxylamine (B1172632), hydrazines, and alcohols. khanacademy.org

Oximes: The reaction of this compound with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) or pyridine (B92270) leads to the formation of the corresponding aldoxime, 3-(hydroxyiminomethyl)-2-hydroxybenzonitrile. wikipedia.org Oximes are crystalline solids and are useful for the characterization of carbonyl compounds. nih.govscribd.com The synthesis can often be achieved through solvent-free grinding methods, presenting a green chemistry approach. nih.gov

Hydrazones: Condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields hydrazones. jocpr.comminarjournal.com These reactions are typically carried out by refluxing the aldehyde and the hydrazine derivative in an appropriate solvent like ethanol. jocpr.com The resulting hydrazones are often highly crystalline and have sharp melting points, making them suitable for identification purposes.

Acetals: In the presence of an acid catalyst, this compound reacts with two equivalents of an alcohol to form an acetal. libretexts.orgmasterorganicchemistry.comlibretexts.org To drive the equilibrium towards the acetal, water, a byproduct of the reaction, is typically removed using a Dean-Stark apparatus or molecular sieves. libretexts.org Cyclic acetals can be formed by using a diol, such as ethylene (B1197577) glycol. libretexts.org Acetals are stable under neutral and basic conditions, making them excellent protecting groups for the aldehyde functionality. masterorganicchemistry.com

Table 2: Condensation Reactions at the Formyl Group

| Derivative | Reagent | Product |

| Oxime | Hydroxylamine Hydrochloride | 3-(hydroxyiminomethyl)-2-hydroxybenzonitrile |

| Hydrazone | Hydrazine | 3-(hydrazinylidenemethyl)-2-hydroxybenzonitrile |

| Acetal (dimethyl) | Methanol, Acid Catalyst | 3-(dimethoxymethyl)-2-hydroxybenzonitrile |

Modifications at the Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can be readily converted into ethers and esters.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. This involves deprotonating the hydroxyl group with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. The phenoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether.

Esterification: Fischer esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, can be employed. khanacademy.org Alternatively, and more commonly for phenols, is the reaction with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, in the presence of a base like pyridine or triethylamine. This method avoids the need for strong acid catalysts and often proceeds under milder conditions.

Table 3: Modifications at the Hydroxyl Group

| Reaction | Reagents | Product (Example) |

| Etherification | 1. NaH, THF; 2. CH₃I | 3-Formyl-2-methoxybenzonitrile |

| Esterification | Acetic Anhydride, Pyridine | 3-Cyano-2-formylphenyl acetate |

Modifications at the Nitrile Group

The nitrile group can be transformed into a variety of other nitrogen-containing functional groups, most notably carboxylic acids, amides, and amines.

Carboxylic Acids: The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. libretexts.orgdocbrown.info Basic hydrolysis is carried out by refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521), which initially forms the carboxylate salt. libretexts.org Subsequent acidification yields the carboxylic acid, 3-formyl-2-hydroxybenzoic acid. libretexts.org

Amides: Partial hydrolysis of the nitrile group leads to the formation of an amide. chemistrysteps.com This can be accomplished under controlled acidic or basic conditions, often at lower temperatures or with shorter reaction times than those required for complete hydrolysis to the carboxylic acid. chemistrysteps.comlibretexts.org For instance, treatment with concentrated sulfuric acid at a moderate temperature can favor the formation of 3-formyl-2-hydroxybenzamide.

Amines: The reduction of the nitrile group provides a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) are commonly used for this transformation. nih.govorganic-chemistry.org The reaction mixture is typically refluxed, followed by a careful workup to yield 3-(aminomethyl)-2-hydroxybenzonitrile. Catalytic hydrogenation can also be employed for the reduction of nitriles to amines. organic-chemistry.org

Table 4: Modifications at the Nitrile Group

| Product | Reagents and Conditions |

| 3-Formyl-2-hydroxybenzoic acid | H₂SO₄ (aq), Heat |

| 3-Formyl-2-hydroxybenzamide | Conc. H₂SO₄, Moderate Temperature |

| 3-(Aminomethyl)-2-hydroxybenzonitrile | 1. LiAlH₄, THF; 2. H₂O |

Construction of Fused Heterocycles (e.g., Tetrazoles, Pyrimidines)

The reactive nitrile and formyl groups of this compound serve as key handles for cyclization reactions, enabling the formation of fused heterocyclic ring systems.

Tetrazoles: The synthesis of tetrazoles from organic nitriles is a well-established transformation, typically proceeding through a [3+2] cycloaddition reaction with an azide (B81097) source. For this compound, the nitrile group can react with sodium azide (NaN₃), often in the presence of a proton source like ammonium (B1175870) chloride or a Lewis acid catalyst, to form the corresponding tetrazole ring. This reaction converts the cyano group into a 5-substituted 1H-tetrazole ring, yielding (2-hydroxy-3-(1H-tetrazol-5-yl)phenyl)methanol or a related derivative depending on reaction conditions. The process involves the nucleophilic attack of the azide ion on the electrophilic carbon of the nitrile, followed by cyclization.

Pyrimidines: The formyl group of this compound can participate in condensation reactions to build fused pyrimidine (B1678525) rings. Pyrimidine synthesis often involves the reaction of a 1,3-dielectrophile with a dinucleophile containing a N-C-N fragment, such as guanidine (B92328) or urea. In this context, this compound can act as the aldehyde component in a multicomponent reaction. For instance, a reaction with an active methylene (B1212753) compound (e.g., malononitrile (B47326) or ethyl cyanoacetate) and a nitrogen source like guanidine hydrochloride can lead to the formation of a pyrimidine ring fused or linked to the benzonitrile (B105546) scaffold. The initial step is typically a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition and cyclization with guanidine.

Table 1: Plausible Reactions for Fused Heterocycle Construction

| Starting Material | Reagents | Product Type | Reaction Type |

| This compound | 1. Sodium Azide (NaN₃)2. Ammonium Chloride (NH₄Cl) | Tetrazolyl-benzaldehyde | [3+2] Cycloaddition |

| This compound | 1. Malononitrile2. Guanidine Hydrochloride3. Base (e.g., Piperidine) | Pyrido[2,3-d]pyrimidine derivative | Multicomponent Condensation |

Ring-Substituted and Positional Isomers

The synthesis of isomers of this compound provides access to compounds with different spatial arrangements of functional groups, which can significantly alter their chemical and biological properties.

3-Formyl-4-hydroxybenzonitrile: This isomer can be synthesized from 5-cyano-2-methoxybenzaldehyde. The process involves a demethylation step, where the methoxy (B1213986) group is cleaved to reveal the free hydroxyl group. A common method employs lithium chloride in a high-boiling solvent like N,N-dimethylformamide (DMF). nrochemistry.com Heating the reaction mixture to reflux effectively removes the methyl group, and subsequent acidic workup yields the desired 3-formyl-4-hydroxybenzonitrile. nrochemistry.com

5-Formyl-2-hydroxybenzonitrile (B68084): This compound, also known as 3-cyano-4-hydroxybenzaldehyde, can be prepared via electrophilic formylation of 2-hydroxybenzonitrile (B42573) (2-cyanophenol). The Reimer-Tiemann reaction, which uses chloroform (B151607) (CHCl₃) and a strong base, is a classic method for the ortho-formylation of phenols. principlesofchemistry.comallen.in While this reaction typically favors the ortho position, yielding the parent compound this compound, the para-substituted isomer (5-formyl-2-hydroxybenzonitrile) is often obtained as a byproduct. nih.gov Another method, the Duff reaction, uses hexamethylenetetramine (HMTA) as the formylating agent and also primarily directs to the ortho position, but para-substitution is possible. wikipedia.org The regioselectivity is dictated by the strong ortho, para-directing effect of the hydroxyl group. Separation of the resulting isomers is necessary to isolate the desired 5-formyl-2-hydroxybenzonitrile.

Table 2: Synthesis of Positional Isomers

| Target Compound | Starting Material | Key Reagents | Reaction Name | Yield |

| 3-Formyl-4-hydroxybenzonitrile | 5-Cyano-2-methoxybenzaldehyde | Lithium Chloride, DMF | Demethylation | 86% nrochemistry.com |

| 5-Formyl-2-hydroxybenzonitrile | 2-Hydroxybenzonitrile | Chloroform, Sodium Hydroxide | Reimer-Tiemann | Variable |

The introduction of further functional groups onto the benzonitrile aldehyde framework can be achieved through a multi-step synthetic sequence. A plausible route to synthesize 3-amino-5-formyl-2-hydroxybenzonitrile involves the nitration of an appropriate precursor followed by the reduction of the nitro group.

Synthesis of Precursor: The synthesis begins with the preparation of 5-formyl-2-hydroxybenzonitrile as described in section 4.4.1.

Electrophilic Nitration: The 5-formyl-2-hydroxybenzonitrile scaffold is then subjected to electrophilic aromatic substitution to introduce a nitro group. The powerful activating and ortho, para-directing nature of the hydroxyl group, combined with the meta-directing influence of the formyl and cyano groups, strongly favors the introduction of the electrophile at the C-3 position. Nitration can be achieved using a standard nitrating mixture, such as a combination of nitric acid and sulfuric acid, under controlled temperature conditions. oatext.com This step yields the intermediate, 3-nitro-5-formyl-2-hydroxybenzonitrile.

Reduction of Nitro Group: The final step is the selective reduction of the nitro group to an amino group. This transformation can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. These methods are generally effective and tolerate the presence of other functional groups like aldehydes and nitriles, thus affording the target compound, 3-amino-5-formyl-2-hydroxybenzonitrile.

Table 3: Synthetic Route for 3-amino-5-formyl-2-hydroxybenzonitrile

| Step | Starting Material | Key Reagents | Product | Reaction Type |

| 1 | 5-Formyl-2-hydroxybenzonitrile | Nitric Acid, Sulfuric Acid | 3-Nitro-5-formyl-2-hydroxybenzonitrile | Electrophilic Nitration |

| 2 | 3-Nitro-5-formyl-2-hydroxybenzonitrile | H₂, Pd/C or Fe/HCl | 3-Amino-5-formyl-2-hydroxybenzonitrile | Nitro Group Reduction |

Advanced Spectroscopic Analysis and Structural Elucidation of 3 Formyl 2 Hydroxybenzonitrile

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and understanding the molecular vibrations of a compound. For 3-Formyl-2-hydroxybenzonitrile, these techniques would provide key insights into its characteristic chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Group Frequencies

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its principal functional groups: a hydroxyl (-OH) group, a formyl (-CHO) group, a nitrile (-C≡N) group, and the aromatic benzene (B151609) ring. The presence of a strong intramolecular hydrogen bond between the hydroxyl group and the formyl group is a significant feature that influences the position and shape of their respective vibrational bands.

Key expected vibrational frequencies in the FTIR spectrum include:

O-H Stretching: A broad absorption band is anticipated in the region of 3200-2800 cm⁻¹, which is characteristic of a hydroxyl group involved in strong intramolecular hydrogen bonding.

C-H Stretching (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. The aldehydic C-H stretching is expected to show two characteristic weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C≡N Stretching: A sharp, medium-intensity band corresponding to the nitrile group stretching is expected in the 2240-2220 cm⁻¹ range.

C=O Stretching: The carbonyl stretching of the formyl group, conjugated with the aromatic ring and participating in hydrogen bonding, is predicted to appear as a strong band in the 1680-1650 cm⁻¹ region.

C=C Stretching (Aromatic): Aromatic ring skeletal vibrations typically result in several bands of variable intensity in the 1600-1450 cm⁻¹ range.

O-H Bending and C-O Stretching: In-plane O-H bending and C-O stretching vibrations are expected in the 1400-1200 cm⁻¹ region.

C-H Bending: Aromatic C-H in-plane and out-of-plane bending vibrations give rise to a number of bands in the fingerprint region (below 1300 cm⁻¹).

Interactive Data Table: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-2800 | Broad, Medium-Strong |

| Aldehyde (-CHO) | C-H Stretch | 2860-2840, 2760-2740 | Weak |

| Nitrile (-C≡N) | C≡N Stretch | 2240-2220 | Sharp, Medium |

| Carbonyl (C=O) | C=O Stretch | 1680-1650 | Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 | Variable |

| Hydroxyl/Phenolic | C-O Stretch | 1260-1180 | Strong |

Raman Spectroscopy (FT-Raman) for Complementary Vibrational Modes

FT-Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and O-H show strong absorption in FTIR, non-polar or less polar bonds, such as the C≡N and aromatic C=C bonds, often produce strong signals in Raman spectra. For this compound, the FT-Raman spectrum would be particularly useful for observing the nitrile stretching and the aromatic ring vibrations. The symmetric vibrations of the molecule are typically more intense in the Raman spectrum.

Comprehensive Assignment of Fundamental Vibrational Frequencies

A comprehensive assignment of all fundamental vibrational modes of this compound would typically be achieved through a combination of experimental FTIR and FT-Raman data and theoretical calculations, such as those based on Density Functional Theory (DFT). Such an analysis would assign each observed band to a specific molecular motion, taking into account the effects of intramolecular hydrogen bonding and electronic conjugation on the vibrational frequencies. However, detailed and publicly available assignments for this specific molecule are not readily found in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C (carbons).

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound would exhibit distinct signals for the hydroxyl, formyl, and aromatic protons. Due to the strong intramolecular hydrogen bond, the hydroxyl proton is expected to appear as a sharp singlet at a significantly downfield chemical shift (typically >10 ppm). The aldehydic proton would also be a singlet in the downfield region (around 10 ppm). The aromatic region would show a complex splitting pattern for the three protons on the benzene ring, reflecting their coupling with each other.

The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. The carbonyl carbon of the formyl group would be the most downfield signal (typically >190 ppm), followed by the aromatic carbons. The nitrile carbon would appear in the range of 115-120 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-OH | >10 (s, 1H) | ~160 (C-OH) |

| C2-CHO | ~10 (s, 1H) | >190 (C=O) |

| C3-CN | - | ~117 (C≡N) |

| C4-H | ~7.5-8.0 (m, 1H) | ~135 (Ar-C) |

| C5-H | ~7.0-7.5 (m, 1H) | ~120 (Ar-C) |

| C6-H | ~7.0-7.5 (m, 1H) | ~140 (Ar-C) |

| C-CN (ipso) | - | ~110 (Ar-C) |

| C-CHO (ipso) | - | ~125 (Ar-C) |

(Note: These are predicted values and may vary based on solvent and experimental conditions. s = singlet, m = multiplet)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate each proton signal with its directly attached carbon atom, allowing for the straightforward assignment of the protonated carbon signals in the ¹³C NMR spectrum.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural details through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass with very high precision. The theoretical exact mass of this compound, based on its molecular formula C₈H₅NO₂, is calculated from the sum of the masses of its constituent isotopes.

The molecular formula leads to a theoretical monoisotopic mass of 147.03203 Da. Experimental determination via HRMS, often using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would be expected to yield a mass value that corresponds closely to this theoretical figure, typically within a few parts per million (ppm). This high degree of accuracy allows for the confident confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₅NO₂ |

| Theoretical Monoisotopic Mass | 147.03203 Da |

This data is computationally derived and serves as the benchmark for experimental HRMS analysis.

In mass spectrometry, particularly under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure and provides a virtual fingerprint. For this compound, the fragmentation is dictated by the interplay of the aromatic ring, the nitrile (-CN), the hydroxyl (-OH), and the formyl (-CHO) groups.

A plausible fragmentation pathway for this compound would involve initial characteristic losses associated with the functional groups:

Loss of a hydrogen radical (H•): A common fragmentation for aldehydes, leading to a stable acylium ion [M-1]⁺.

Loss of the formyl radical (•CHO): Cleavage of the C-C bond between the ring and the aldehyde group would result in an [M-29]⁺ fragment.

Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom, the resulting acylium ion can lose carbon monoxide, leading to an [M-1-28]⁺ or [M-29]⁺ fragment.

The stability of the aromatic ring would ensure that the benzene core remains intact in many of the major fragments observed in the spectrum. The presence of these specific fragments in an experimental mass spectrum would serve to confirm the arrangement of the functional groups on the benzonitrile (B105546) scaffold.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Loss | m/z (approx.) |

|---|---|---|

| [C₈H₅NO₂]⁺• | - | 147 |

| [C₈H₄NO₂]⁺ | H• | 146 |

| [C₇H₄NO]⁺ | •CHO | 118 |

This table represents a theoretical fragmentation pattern based on established chemical principles.

X-ray Crystallography for Solid-State Structure

While mass spectrometry provides invaluable data on the molecular formula and connectivity, X-ray crystallography offers an unparalleled, detailed three-dimensional map of the molecule's arrangement in the solid state. This technique is essential for understanding the precise geometry and the non-covalent interactions that govern the crystal packing.

Despite the synthesis and use of this compound being documented in scientific literature, including patents related to chemical synthesis, detailed single-crystal X-ray diffraction data for this specific compound is not publicly available in crystallographic databases as of the latest searches. google.comnih.govgoogle.com Therefore, the following sections are based on the analysis of closely related structures and general principles of crystal engineering. For instance, the crystal structure of the related compound 3-bromo-2-hydroxybenzonitrile has been reported, providing a useful model for potential interactions.

Should single crystals of this compound be grown and analyzed, single-crystal X-ray diffraction would provide a wealth of structural information. The analysis would yield precise data on:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Crystal System and Space Group: The symmetry characteristics of the crystal lattice.

Atomic Coordinates: The exact position of every non-hydrogen atom in the molecule.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the molecular geometry.

Torsional Angles: Describing the conformation of the molecule, for example, the orientation of the formyl group relative to the aromatic ring.

This data would provide the ultimate confirmation of the compound's covalent structure, revealing details such as the planarity of the molecule and any subtle distortions from ideal geometry.

The arrangement of molecules in a crystal is governed by intermolecular forces. For this compound, the functional groups present are expected to play a dominant role in directing the crystal packing through hydrogen bonding and other non-covalent interactions.

Based on its structure, the following interactions would be anticipated:

Hydrogen Bonding: The phenolic hydroxyl group (-OH) is a strong hydrogen bond donor. The nitrile nitrogen atom and the carbonyl oxygen of the formyl group are both potential hydrogen bond acceptors. This could lead to the formation of robust hydrogen-bonded chains or networks. For example, O-H···N (nitrile) or O-H···O (carbonyl) hydrogen bonds would likely be a primary organizing motif in the crystal lattice. Analysis of the crystal structure of 3-bromo-2-hydroxybenzonitrile confirms the presence of intermolecular O-H···N hydrogen bonds that link molecules into chains.

π-π Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking, where the planes of the rings align, often in an offset fashion, contributing to the stability of the crystal structure.

Computational Chemistry and Theoretical Investigations of 3 Formyl 2 Hydroxybenzonitrile

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are indispensable tools for predicting the molecular properties and reactivity of compounds like 3-Formyl-2-hydroxybenzonitrile. These methods model the electronic structure of the molecule to compute its energy, geometry, and other characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

One of the most widely used DFT functionals is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional that incorporates a portion of exact Hartree-Fock exchange energy with exchange and correlation functionals. This approach has proven effective for predicting various properties of organic molecules. For aromatic systems like substituted benzonitriles and phenols, B3LYP is frequently employed to investigate electronic properties such as orbital energies, charge distributions, and molecular electrostatic potential. utexas.edumdpi.com Studies on similar molecules demonstrate that DFT calculations can reliably predict vibrational spectra and other electronic characteristics. derpharmachemica.comnih.gov

Key Electronic Properties Calculated via DFT (B3LYP):

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular bonding, charge transfer, and delocalization of electron density.

| Calculated Property | Significance for this compound |

|---|---|

| HOMO-LUMO Energy Gap | Indicates electronic stability and reactivity. |

| Dipole Moment | Quantifies the overall polarity of the molecule. |

| Mulliken Atomic Charges | Describes the partial charge distribution on each atom. |

| Molecular Electrostatic Potential | Visualizes reactive sites for electrophilic and nucleophilic attack. |

Ab initio methods are calculations derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While HF theory provides a good starting point for describing the electronic structure, it inherently neglects electron correlation, which can be a significant factor in the quantitative accuracy of the results. arxiv.org

Despite this limitation, HF is valuable for determining ground state properties and serves as the foundation for more advanced, correlated methods. libretexts.orgresearchgate.net It is often used for initial geometry optimizations and to obtain a qualitative understanding of the molecular orbitals. In modern computational studies, HF calculations are frequently used as a reference or in combination with other methods, such as in the B3LYP hybrid functional. wikipedia.orgarxiv.org

Comparison of DFT (B3LYP) and Hartree-Fock: For a molecule like this compound, DFT methods like B3LYP are generally expected to provide more accurate results for properties such as bond lengths and vibrational frequencies compared to the HF method alone, primarily because DFT includes a treatment of electron correlation.

| Method | Treatment of Electron Correlation | Typical Application | Computational Cost |

|---|---|---|---|

| Hartree-Fock (HF) | Neglected | Initial geometry optimization, qualitative orbital analysis | Lower |

| DFT (e.g., B3LYP) | Approximated via functionals | Accurate geometry, energy, and electronic property prediction | Moderate |

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set . A basis set is a set of mathematical functions (atomic orbitals) used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the quality of the calculation.

Commonly used basis sets for organic molecules include:

Pople-style basis sets: Such as 6-31G(d,p) and 6-311++G(d,p). These are computationally efficient and provide reliable results for many systems. The notations indicate the number of functions used to describe core and valence orbitals, as well as the inclusion of polarization (d,p) and diffuse (++) functions, which are important for describing anions and weak interactions. researchgate.net

Correlation-consistent basis sets (Dunning): Such as cc-pVDZ, cc-pVTZ. These are designed to systematically converge towards the complete basis set limit as the size of the set increases.

The choice of basis set is a trade-off between accuracy and computational resources. For a molecule like this compound, a basis set like 6-311++G(d,p) combined with the B3LYP functional would be a robust choice for obtaining accurate electronic and structural information. mdpi.comacs.org

| Basis Set | Description | Recommended Use |

|---|---|---|

| STO-3G | Minimal basis set, low accuracy | Initial, very rough calculations |

| 6-31G(d) | Split-valence with polarization on heavy atoms | Standard for routine geometry optimizations |

| 6-311++G(d,p) | Triple-split valence with diffuse and polarization functions | High-accuracy calculations of energies and properties |

| cc-pVTZ | Correlation-consistent, triple-zeta | High-accuracy calculations, benchmarking |

Molecular Structure and Conformation Studies

Computational chemistry is particularly powerful for determining the three-dimensional structure of molecules and exploring their conformational possibilities.

A primary step in computational analysis is geometry optimization . This process systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest potential energy, known as the equilibrium structure. This is crucial as the molecular geometry influences all other chemical and physical properties. For aromatic compounds, DFT methods are highly effective at predicting bond lengths and angles that are in good agreement with experimental data where available. researchgate.net

For this compound, geometry optimization would reveal the precise bond lengths of the phenyl ring, the cyano group (C≡N), the formyl group (C=O), and the hydroxyl group (O-H), as well as the bond angles between these substituents.

Molecules with rotatable bonds can exist in different spatial arrangements called conformers. Conformational analysis involves identifying these different conformers and determining their relative energies to find the most stable structure.

In this compound, rotation around the C-C bond connecting the formyl group to the ring and the C-O bond of the hydroxyl group can lead to different conformers. However, the ortho positioning of the hydroxyl and formyl groups strongly suggests the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the formyl oxygen. researchgate.net This interaction would significantly stabilize the conformer where these groups are oriented towards each other, making it the global minimum energy structure. Computational studies on similar ortho-hydroxybenzaldehydes confirm the presence and stabilizing effect of such hydrogen bonds. researchgate.netresearchgate.net

A potential energy surface scan, where the energy is calculated as a function of the rotation around specific bonds (dihedral angles), can map out the energy landscape and identify the energy barriers between different conformers.

| Conformer of this compound | Key Feature | Expected Relative Energy (kcal/mol) | Expected Population at 298 K |

|---|---|---|---|

| Conformer A (H-bonded) | Intramolecular H-bond between -OH and -CHO | 0.0 (Global Minimum) | >99% |

| Conformer B (non-H-bonded) | -OH group rotated away from -CHO group | > 5 kcal/mol | <1% |

Note: The relative energies and populations are illustrative and based on typical hydrogen bond strengths in similar systems.

Vibrational Spectroscopy Simulation

Theoretical vibrational spectroscopy is a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of a molecule. This process involves calculating the vibrational frequencies and their corresponding intensities based on the molecule's optimized geometric structure.

Prediction of Infrared and Raman Spectra from Theoretical Calculations

The prediction of IR and Raman spectra is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of harmonic vibrational frequencies. The intensities of IR bands are related to the change in the molecular dipole moment during a vibration, while Raman intensities are related to the change in polarizability. For this compound, a theoretical spectrum would show characteristic peaks corresponding to the stretching and bending modes of its functional groups, such as the nitrile (C≡N), formyl (C=O), hydroxyl (O-H), and the aromatic ring vibrations. However, specific frequency and intensity data from such a simulation are not available in the reviewed literature.

Normal Coordinate Analysis and Potential Energy Distribution (PED)

Following the frequency calculations, a Normal Coordinate Analysis (NCA) is often performed to assign the calculated vibrational modes to specific types of molecular motion (e.g., stretching, bending, or twisting of bonds). The Potential Energy Distribution (PED) is a crucial part of this analysis, as it quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular vibrational mode. This allows for a definitive assignment of spectral peaks. For instance, a PED analysis would clarify the exact contributions of the formyl, hydroxyl, and nitrile groups to the complex vibrational modes of the benzene (B151609) ring in this compound. Without a dedicated computational study, these specific assignments and PED values remain undetermined.

Electronic Properties and Reactivity Prediction

Computational methods are also invaluable for predicting the electronic structure and chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. A computational analysis of this compound would provide the energies of these orbitals and a map of their spatial distribution, highlighting the most likely sites for nucleophilic and electrophilic attack. This information is currently not published.

Natural Bond Orbital (NBO) Analysis for Delocalization Energies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified as second-order perturbation energies (E(2)), which represent the delocalization or hyperconjugation energies. For this compound, an NBO analysis would reveal important intramolecular interactions, such as the delocalization of lone pair electrons from the oxygen atoms into the aromatic ring or the formyl group, which significantly influences the molecule's stability and electronic properties. Specific delocalization energy values for these interactions are not documented in the searched literature.

Electrostatic Potential Surfaces and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict sites of intermolecular interactions. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP surface would likely show negative potential around the oxygen and nitrogen atoms and positive potential around the hydroxyl and formyl hydrogens. This analysis provides crucial insights into how the molecule would interact with other reagents or biological targets. Unfortunately, specific MEP maps or detailed charge distribution analyses for this compound have not been published.

Supramolecular Interactions and Crystal Packing Simulation

Computational chemistry offers powerful tools for investigating how molecules interact to form larger assemblies. nih.govrsc.org For this compound, such studies would be crucial in understanding its solid-state properties.

Modeling Intermolecular Forces (e.g., C-H···N, C-H···O Hydrogen Bonds, Halogen Bonds)

While no specific studies on this compound are available, research on related molecules like 2-formylbenzonitrile indicates the importance of C-H···N and C-H···O hydrogen bonds in determining their crystal packing. researchgate.net It is highly probable that this compound would also exhibit a network of these weak hydrogen bonds, alongside the stronger O-H···O or O-H···N hydrogen bonds involving the phenolic hydroxyl group. The nitrile group is a known hydrogen bond acceptor, capable of participating in various non-covalent interactions that dictate supramolecular architecture. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), would be essential to quantify the energies and geometries of these interactions. researchgate.net

Prediction of Polymorphism and Solvate Formation

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical aspect in materials science and pharmaceuticals. Computational crystal structure prediction (CSP) methods are often used to explore the potential polymorphic landscape of a molecule. scispace.com To date, no computational studies have been published predicting the possible polymorphs or solvates of this compound. Such research would involve generating a multitude of hypothetical crystal packings and ranking them based on their lattice energies to identify the most stable forms.

Topological Aspects of Molecular Crystals and Self-Assembly

The analysis of molecular crystals can be enhanced by examining their topological features, which provides insight into the patterns and connectivity of intermolecular interactions that lead to self-assembly. aceec.ac.in This approach goes beyond simple geometric descriptions to characterize the underlying network of synthons, which are robust supramolecular motifs. For this compound, a topological analysis could reveal the hierarchy of interactions and predict its self-assembly behavior, but such an investigation has not been reported.

Reaction Mechanism Studies and Pathway Elucidation

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. rsc.org

Identification of Transition States and Reaction Intermediates

Reactions involving the formyl, hydroxyl, and nitrile groups of this compound could be elucidated using computational methods. For instance, the Knoevenagel condensation, a common reaction for salicylaldehydes, could be modeled to identify the transition states and intermediates. beilstein-journals.org Theoretical studies on related compounds, such as 3-formylchromones, have successfully used computational approaches to understand reaction pathways. researchgate.net However, specific calculations detailing the transition states and intermediates for reactions of this compound are absent from the literature.

Computational Prediction of Selectivity in Chemical Transformations

The presence of multiple reactive sites in this compound makes regioselectivity and chemoselectivity key questions in its chemical transformations. Computational models can predict the most likely sites for nucleophilic or electrophilic attack by analyzing the molecule's electronic structure, such as its frontier molecular orbitals or electrostatic potential map. nih.gov For example, DFT calculations could predict whether a nucleophile would preferentially attack the formyl carbon or the nitrile carbon under specific conditions. nih.gov Despite the utility of these predictive tools, no studies have been published that apply them to forecast the selectivity of this compound in its chemical reactions.

Applications and Emerging Roles of 3 Formyl 2 Hydroxybenzonitrile in Advanced Chemical Research

Utility as a Versatile Building Block in Complex Organic Synthesis

The strategic arrangement of electron-withdrawing (formyl and nitrile) and electron-donating (hydroxyl) groups makes 3-Formyl-2-hydroxybenzonitrile a highly reactive and adaptable substrate for complex organic synthesis. The interplay of these functional groups allows for selective transformations, enabling its use as a foundational component in the construction of intricate molecular architectures.

Heterocyclic compounds are central to medicinal chemistry and materials science. The structure of this compound is ideally suited for constructing a variety of heterocyclic rings. The ortho-positioned hydroxyl and formyl groups, a classic salicylaldehyde (B1680747) motif, are key to this reactivity. This arrangement is widely used in condensation reactions to form oxygen-containing heterocycles like coumarins and their derivatives. nih.govresearchgate.netmdpi.com